molecular formula C11H22N2O B15198270 [2-(Morpholin-4-yl)cyclohexyl]methanamine

[2-(Morpholin-4-yl)cyclohexyl]methanamine

Cat. No.: B15198270
M. Wt: 198.31 g/mol
InChI Key: RWRJHGLVBDUGIM-UHFFFAOYSA-N
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Description

Contextualizing Morpholine (B109124) and Cyclohexylamine (B46788) Structural Motifs in Chemical Research

The structural foundation of [2-(Morpholin-4-yl)cyclohexyl]methanamine is built upon two key heterocyclic and carbocyclic systems: morpholine and cyclohexylamine. Both are considered "privileged structures" in drug discovery, meaning they are frequently found in potent and selective bioactive compounds.

Similarly, the cyclohexylamine scaffold is a cornerstone in the design of a wide array of therapeutic agents. google.com This cycloaliphatic amine can exist in different conformational states, allowing for precise spatial orientation of substituents, which is crucial for optimizing interactions with protein binding pockets. Arylcyclohexylamines, a well-known class of compounds, have been investigated for their anesthetic, analgesic, and neuroprotective properties. The cyclohexyl ring itself can enhance the lipophilicity of a molecule, which can be critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

The combination of these two motifs in this compound results in a molecule with a unique three-dimensional structure and a distribution of polar and non-polar regions, suggesting a potential for diverse biological activities.

Scope and Objectives of Academic Inquiry on this compound

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the academic inquiry into such a compound would likely be driven by several key objectives rooted in the established significance of its constituent parts. The primary goals of investigating this molecule would logically revolve around synthesis, characterization, and the exploration of its potential as a scaffold for new therapeutic agents.

Key Research Objectives:

Development of Efficient Synthetic Routes: A primary focus would be to establish stereoselective and high-yielding synthetic pathways to access this compound and its derivatives. This would involve exploring various catalytic methods and reaction conditions to control the stereochemistry of the substituents on the cyclohexane (B81311) ring, which is often critical for biological activity.

Physicochemical and Structural Characterization: Thorough characterization of the compound's properties would be essential. This includes determining its solubility, pKa, lipophilicity (logP), and solid-state properties. Advanced analytical techniques such as X-ray crystallography would be employed to elucidate its precise three-dimensional structure and conformational preferences.

Exploration of Biological Activity: Given the prevalence of morpholine and cyclohexylamine derivatives in centrally active agents, a logical starting point for investigating the biological profile of this compound would be in the area of neuroscience. Screening assays for activity at various receptors, ion channels, and enzymes in the central nervous system would be a primary objective. The structural similarity to known pharmacophores might suggest investigations into its potential as an analgesic, anti-inflammatory, or anticancer agent.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationships would be a critical component of academic inquiry. This would involve the synthesis of a library of analogues with modifications to the morpholine, cyclohexane, and methanamine moieties to understand how these structural changes impact biological activity and selectivity.

The table below outlines the hypothetical areas of investigation for a molecule with this combined structure, based on the known properties of its components.

Research AreaRationalePotential Applications
Medicinal Chemistry Combination of two privileged pharmacophores.Development of novel therapeutics.
Neuroscience Structural similarities to known CNS-active compounds.Investigation of analgesic, anticonvulsant, or neuroprotective effects.
Oncology The morpholine moiety is present in several anticancer drugs.Screening for antiproliferative activity against various cancer cell lines.
Materials Science Amines can serve as curing agents or building blocks for polymers.Exploration as a monomer or cross-linking agent in polymer synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

(2-morpholin-4-ylcyclohexyl)methanamine

InChI

InChI=1S/C11H22N2O/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h10-11H,1-9,12H2

InChI Key

RWRJHGLVBDUGIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN)N2CCOCC2

Origin of Product

United States

Spectroscopic and Structural Elucidation of 2 Morpholin 4 Yl Cyclohexyl Methanamine

Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of [2-(Morpholin-4-yl)cyclohexyl]methanamine would exhibit distinct signals corresponding to the morpholine (B109124), cyclohexane (B81311), and aminomethyl protons. The protons on the morpholine ring typically appear as multiplets. Specifically, the methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) are expected to resonate further downfield (typically δ 3.6-3.8 ppm) compared to those adjacent to the nitrogen atom (N-CH₂), which would appear around δ 2.4-2.7 ppm. researchgate.netresearchgate.net The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a doublet in the δ 2.5-3.0 ppm range, coupled to the adjacent cyclohexyl proton. The primary amine protons (-NH₂) would present as a broad singlet, the chemical shift of which is concentration and solvent-dependent. openstax.org The eleven protons on the cyclohexane ring would produce a complex series of overlapping multiplets in the upfield region (δ 1.0-2.2 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals are expected for each carbon environment. The morpholine carbons adjacent to oxygen (O-CH₂) typically resonate around δ 67 ppm, while those next to nitrogen (N-CH₂) are found near δ 54 ppm. nih.govchemicalbook.com The carbons of the cyclohexane ring would appear in the δ 25-45 ppm range, with the carbon atom bearing the morpholine group and the one bearing the aminomethyl group being the most deshielded. The aminomethyl carbon (-CH₂NH₂) signal would likely be observed around δ 40-50 ppm.

2D NMR Spectroscopy: To resolve ambiguities from 1D spectra and confirm the precise structural assembly, 2D NMR techniques are employed. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the cyclohexane ring and to confirm the coupling between the aminomethyl protons and the proton at the C2 position of the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Structural UnitAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
MorpholineO-CH₂3.6 - 3.8~67
MorpholineN-CH₂2.4 - 2.7~54
CyclohexaneRing CH, CH₂1.0 - 2.225 - 45
Methanamine-CH₂NH₂2.5 - 3.040 - 50
Methanamine-NH₂Variable (broad)-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₂₂N₂O), the expected monoisotopic mass is approximately 198.1732 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 198. The fragmentation of the molecule is expected to follow predictable pathways characteristic of amines and cyclic ethers.

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. oregonstate.edu For this molecule, this could lead to the loss of the cyclohexyl group, or more likely, cleavage within the ring. The most prominent fragment is often the iminium ion formed by cleavage of the bond between the cyclohexane ring and the methanamine group, which would result in a fragment containing the aminomethyl group.

Ring Fragmentation: Both the morpholine and cyclohexane rings can undergo fragmentation. The morpholine ring typically fragments via the loss of small neutral molecules like ethylene (B1197577) oxide or through ring-opening mechanisms. researchgate.netcore.ac.uk A characteristic fragment for morpholine-containing compounds is often observed at m/z 57 or m/z 86. The base peak in the mass spectrum of cyclohexylamine (B46788) is at m/z 56. nist.gov

Loss of the Aminomethyl Group: Cleavage of the bond between the cyclohexane ring and the aminomethyl group could lead to a fragment ion corresponding to the [M - CH₂NH₂]⁺ species.

Electrospray ionization (ESI), a soft ionization technique, would likely show a prominent protonated molecule [M+H]⁺ at m/z 199.1805 in the positive ion mode. Tandem mass spectrometry (MS/MS) on this precursor ion would provide further structural confirmation by inducing and analyzing its fragmentation. massbank.eu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment IdentityFragmentation Pathway
198[C₁₁H₂₂N₂O]⁺Molecular Ion (M⁺)
199[C₁₁H₂₃N₂O]⁺Protonated Molecule ([M+H]⁺)
168[M - CH₂NH₂]⁺Loss of the aminomethyl group
100[C₅H₁₀NO]⁺Morpholinomethyl cation
86[C₄H₈NO]⁺Characteristic morpholine ring fragment
56[C₄H₈]⁺Characteristic cyclohexylamine fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine, ether, and aliphatic C-H bonds. wpmucdn.comyoutube.com

N-H Stretching: As a primary amine, the compound will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com These bands, one for symmetric and one for asymmetric stretching, are typically sharper and less intense than the O-H bands of alcohols.

C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the methylene groups in the cyclohexane and morpholine rings. researchgate.net

N-H Bending: The scissoring vibration of the primary amine (-NH₂) group is expected to appear as a medium to strong band in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C-O-C Stretching: The morpholine ring contains an ether linkage. A strong, characteristic C-O-C stretching band is expected in the fingerprint region, typically around 1115-1125 cm⁻¹. wpmucdn.comresearchgate.net This is a key indicator of the morpholine moiety.

C-N Stretching: The C-N stretching vibrations of the aliphatic amine will appear as weak to medium bands in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 3500N-H StretchPrimary AmineMedium (two bands)
2850 - 3000C-H StretchAlkane (CH₂)Strong
1580 - 1650N-H BendPrimary AmineMedium-Strong
1115 - 1125C-O-C StretchEtherStrong
1020 - 1250C-N StretchAliphatic AmineWeak-Medium

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

For this compound, a successful crystal structure determination would confirm the connectivity established by NMR and MS. Crucially, it would establish the relative stereochemistry of the two substituents on the cyclohexane ring (i.e., cis or trans). The analysis would also reveal the preferred conformations of the six-membered rings. Studies on similar compounds show that both the morpholine and cyclohexane rings are expected to adopt a stable chair conformation. researchgate.netebi.ac.uk In the case of the cyclohexane ring, the analysis would determine whether the morpholinyl and aminomethyl substituents occupy axial or equatorial positions. Typically, bulky substituents prefer the more sterically favorable equatorial positions to minimize 1,3-diaxial interactions. The crystal packing would also be elucidated, revealing intermolecular interactions such as hydrogen bonding involving the primary amine's N-H protons and the nitrogen or oxygen atoms, which dictate the macroscopic properties of the crystal. synchrotron.org.plrsc.org

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its potential stereoisomers. The presence of two substituents on the cyclohexane ring gives rise to cis and trans diastereomers, which will have different physical properties and can often be separated by chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful tool for separating volatile compounds. The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to poor peak shape and adsorption on standard columns. labrulez.com Often, derivatization of the primary amine (e.g., through acylation or silylation) is performed to improve its chromatographic behavior. nih.gov A GC-MS method would be highly effective for purity assessment, allowing for the separation and identification of any synthesis byproducts or impurities. chromatographyonline.com A suitable capillary column (e.g., a wax-type or a specially deactivated phase for amines) could potentially separate the cis and trans diastereomers, which would likely have slightly different retention times. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another critical technique for both purity analysis and isomer separation. Given the polar nature of the molecule, reversed-phase HPLC (using C8 or C18 columns) with an appropriate mobile phase (e.g., acetonitrile/water or methanol/water with amine modifiers like triethylamine (B128534) or an acidic buffer) would be a suitable starting point for purity determination. The separation of the cis and trans diastereomers can often be achieved using normal-phase HPLC on a silica (B1680970) gel column, as the different spatial arrangements of the polar functional groups can lead to differential interactions with the stationary phase. chromforum.orgnih.govnih.gov Chiral chromatography could be employed if the synthesis results in enantiomers.

Stereochemical Considerations in 2 Morpholin 4 Yl Cyclohexyl Methanamine Chemistry

Enantiomeric and Diastereomeric Forms: Analysis and Control

[2-(Morpholin-4-yl)cyclohexyl]methanamine has two stereocenters on the cyclohexane (B81311) ring, at the carbon atoms bearing the morpholin-4-yl and the methanamine groups. This results in the possibility of four stereoisomers, which exist as two pairs of enantiomers. These pairs of enantiomers are diastereomers of each other. The relative orientation of the two substituents determines whether the diastereomer is cis or trans.

Cis Isomer: Both the morpholin-4-yl and the methanamine groups are on the same side of the cyclohexane ring. This configuration results in a pair of enantiomers: (1R,2S)-[2-(morpholin-4-yl)cyclohexyl]methanamine and (1S,2R)-[2-(morpholin-4-yl)cyclohexyl]methanamine.

Trans Isomer: The morpholin-4-yl and the methanamine groups are on opposite sides of the cyclohexane ring. This configuration also results in a pair of enantiomers: (1R,2R)-[2-(morpholin-4-yl)cyclohexyl]methanamine and (1S,2S)-[2-(morpholin-4-yl)cyclohexyl]methanamine.

The separation of these stereoisomers is crucial for obtaining pure compounds. Diastereomers, having different physical properties such as boiling points and solubilities, can often be separated by conventional techniques like chromatography or crystallization. The resolution of enantiomers, however, requires chiral methods. One common approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, followed by separation of these salts and subsequent liberation of the individual enantiomers. A preparatively easy and efficient protocol for the resolution of racemic 2-aminocyclohexanol (B3021766) derivatives has been described, delivering both enantiomers with >99% enantiomeric excess (ee) by sequential use of (R)- and (S)-mandelic acid. nih.gov

The control of stereochemistry during the synthesis is another important strategy. Stereoselective synthesis aims to produce a single desired stereoisomer. For instance, various synthetic methods have been developed for the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives. nih.gov

Table 1: Possible Stereoisomers of this compound

IsomerConfigurationRelationship
cis(1R,2S)Enantiomer of (1S,2R)
cis(1S,2R)Enantiomer of (1R,2S)
trans(1R,2R)Enantiomer of (1S,2S)
trans(1S,2S)Enantiomer of (1R,2R)

The cis and trans pairs are diastereomers of each other.

Conformational Analysis of the Cyclohexyl Ring and its Impact on Stereochemistry

The cyclohexane ring in this compound is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. In a chair conformation, the substituents can occupy either axial or equatorial positions. The relative stability of the different conformers is largely determined by the steric interactions of the substituents.

Generally, substituents on a cyclohexane ring prefer to occupy the equatorial position to avoid steric hindrance with other axial atoms, a phenomenon known as 1,3-diaxial interaction. The energetic preference for the equatorial position is quantified by the A-value, which is the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.org Larger substituents have larger A-values and a stronger preference for the equatorial position. masterorganicchemistry.compharmacy180.com

For the cis-isomer of this compound, one substituent must be in an axial position and the other in an equatorial position in any given chair conformation. Through a ring-flip, the axial substituent becomes equatorial and the equatorial substituent becomes axial. The two chair conformers are generally not of equal energy. The more stable conformer will be the one where the bulkier group occupies the equatorial position.

For the trans-isomer, both substituents can be either axial (diaxial) or equatorial (diequatorial). The diequatorial conformation is significantly more stable than the diaxial conformation due to the avoidance of unfavorable 1,3-diaxial interactions for both bulky groups. Therefore, the trans-isomer is expected to exist almost exclusively in the diequatorial conformation.

Table 2: Conformational Preferences of this compound Isomers

IsomerPossible ConformationsMore Stable ConformationRationale
cisAxial-Equatorial & Equatorial-AxialThe one with the bulkier group in the equatorial position.Minimization of 1,3-diaxial interactions.
transDiaxial & DiequatorialDiequatorialAvoidance of significant steric strain from two axial substituents.

Control of Z-E Isomerism in Related Synthetic Intermediates

While Z-E isomerism (also known as cis-trans isomerism) is not directly applicable to the chiral centers of the saturated cyclohexane ring in the final molecule, it can be a critical factor in the stereochemical control during its synthesis. Synthetic routes to substituted cyclohexanes often involve intermediates with double bonds, such as enamines or other unsaturated precursors.

For example, the synthesis of 2-substituted cyclohexylamines might proceed through an enamine intermediate formed from a cyclohexanone (B45756) derivative and morpholine (B109124). The formation of the enamine can lead to Z/E isomers depending on the substitution pattern around the double bond. The stereochemical outcome of subsequent reactions on this enamine, such as alkylation or reduction, can be influenced by the Z/E ratio of the enamine precursor.

The control of Z/E isomerism is a well-established field in organic synthesis. rsc.orgmasterorganicchemistry.com Factors that can influence the selective formation of one isomer over the other include the choice of reactants, reaction conditions (such as temperature and solvent), and the use of specific catalysts. For instance, in the formation of proline-derived enamines, the E-configuration is generally favored in the solid state. nih.gov By carefully controlling these factors, it is possible to direct the synthesis towards a specific stereoisomer of the final product, this compound.

Reactivity and Functionalization of 2 Morpholin 4 Yl Cyclohexyl Methanamine

Nucleophilic Reactivity of the Amine Functionalities

The chemical character of [2-(Morpholin-4-yl)cyclohexyl]methanamine is significantly influenced by the presence of two distinct amine functionalities: a primary aliphatic amine (-CH₂NH₂) and a tertiary amine (the nitrogen atom of the morpholine (B109124) ring). The nucleophilicity of these amines governs their participation in a wide array of chemical reactions.

In general, primary amines are more potent nucleophiles than tertiary amines. fiveable.memsu.edu This is primarily attributed to reduced steric hindrance around the nitrogen atom in primary amines, which allows for more facile attack on electrophilic centers. fiveable.me Consequently, the primary amine in this compound is the principal site of nucleophilic attack in most reactions.

The reactivity of amines as nucleophiles is evident in their reactions with alkyl halides, where they readily participate in nucleophilic substitution to form N-alkylated products. msu.edu In the case of this compound, selective N-alkylation of the primary amine can be achieved, leading to the formation of secondary amines. organic-chemistry.org Further alkylation can lead to tertiary amines and ultimately to quaternary ammonium (B1175870) salts. libretexts.org

The basicity of the amines also plays a crucial role in their reactivity. Alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. msu.edu This basicity allows them to readily react with strong acids to form ammonium salts. britannica.comlibretexts.org

Derivatization Strategies for Spectroscopic Analysis and Structural Modification

Derivatization is a common strategy employed to enhance the analytical detection of molecules and to introduce new functionalities for structural modifications. For this compound, derivatization primarily targets the reactive primary amine group to improve its properties for chromatographic analysis or to create analogues with altered biological activities.

For analytical purposes, especially in gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often necessary as aliphatic amines can exhibit poor chromatographic behavior and lack strong chromophores for UV detection. thermofisher.comnih.gov A variety of reagents are available for the derivatization of primary amines. These reactions typically involve the conversion of the amine into a more volatile or more easily detectable derivative. iu.eduresearchgate.net

Common derivatization techniques include:

Acylation: Reaction with acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) to form stable amide derivatives. iu.edu

Silylation: Treatment with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and thermally stable. iu.edusigmaaldrich.com

Reaction with fluorescent labels: Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to introduce fluorescent tags, enabling highly sensitive detection in HPLC. thermofisher.comnih.govacs.org

The following table summarizes common derivatization reagents for primary amines:

Derivatization ReagentAbbreviationAnalytical TechniqueDerivative Formed
Trifluoroacetic anhydrideTFAAGC-MSTrifluoroacetyl amide
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAGC-MSTrimethylsilyl (TMS) amine
o-PhthalaldehydeOPAHPLC-FluorescenceFluorescent isoindole
9-Fluorenylmethyl chloroformateFMOC-ClHPLC-FluorescenceFluorescent carbamate
Dansyl chlorideHPLC-UV/FluorescenceSulfonamide
Benzoyl chlorideHPLC-UVBenzamide

Chemical Transformations Involving the Morpholine Heterocycle and Cyclohexyl Moiety

Beyond the reactivity of the amine functionalities, the morpholine ring and the cyclohexyl moiety can also undergo chemical transformations, although these generally require more specific and often harsher reaction conditions.

Morpholine Heterocycle:

Ring Opening: The morpholine ring is generally stable. However, under certain conditions, such as with strong reducing agents or through oxidative cleavage, the ring can be opened. nih.govnih.govgoogle.comacs.org For instance, visible-light-induced oxidative ring-opening of morpholine derivatives has been reported. google.com

N-Oxidation: The tertiary amine of the morpholine ring can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. fiveable.mewikipedia.org Morpholine N-oxides can serve as co-oxidants in various chemical transformations. wikipedia.org

Electrochemical Reactions: Electrochemical methods have been developed for the functionalization of morpholine, including its reaction with quinoline (B57606) N-oxides. researchgate.netmdpi.comresearchgate.net

Cyclohexyl Moiety:

Dehydrogenation: The cyclohexyl ring can be dehydrogenated to form a cyclohexene (B86901) or an aromatic ring. This transformation is typically achieved using catalysts under high temperatures. liv.ac.uknih.gov The presence of the nitrogen-containing substituent can influence the course of these reactions. nih.gov

C-H Functionalization: Recent advances in C-H activation chemistry have provided methods for the direct functionalization of C-H bonds in cyclic alkanes, which could potentially be applied to the cyclohexyl ring of this compound. rsc.orgnih.gov This allows for the introduction of various functional groups at specific positions on the ring.

Metabolic Functionalization: In biological systems, the cyclohexyl ring can be a site for metabolic hydroxylation, a common phase I metabolic reaction that introduces a hydroxyl group to increase hydrophilicity. mdpi.com

Computational Investigations of 2 Morpholin 4 Yl Cyclohexyl Methanamine

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For [2-(Morpholin-4-yl)cyclohexyl]methanamine, DFT methods can be employed to determine optimized geometry, electronic properties, and vibrational frequencies.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comscirp.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For derivatives containing amine and ether functionalities, such as the morpholine (B109124) and aminomethyl groups in the target compound, the HOMO is often localized on the nitrogen atoms due to the presence of lone pair electrons. The LUMO, conversely, is typically distributed across the sigma anti-bonding orbitals of the hydrocarbon framework.

Theoretical calculations for related heterocyclic compounds suggest that modifications, such as acetylation of a morpholine ring, can increase the dipole moment, indicating a potential rise in reactivity. researchgate.net DFT calculations using a basis set like B3LYP/6-311G++(d,p) are commonly used to optimize the molecular geometry and predict these electronic properties. irjweb.com

Table 1: Theoretical Electronic Properties of a Cyclohexylamine (B46788) Derivative

ParameterCalculated Value (eV)Implication
HOMO Energy (EHOMO)-6.30Electron-donating capability
LUMO Energy (ELUMO)-1.81Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.49Reflects chemical reactivity and stability
Chemical Hardness (η)2.25Resistance to change in electron distribution
Electronegativity (χ)4.06Measure of electron-attracting power

Note: Data are representative values for a related triazine derivative calculated using DFT (B3LYP/6-311++G(d,p)) and serve as an illustrative example. irjweb.com

Thermodynamic Aspects of Reaction Pathways and Isomer Formation

The relative stability of isomers and conformers has direct thermodynamic consequences. The heat of formation (ΔHf°) is a key thermodynamic value that reflects the stability of a compound, with more negative values indicating greater stability.

For substituted cyclohexanes, the stability is significantly influenced by the steric interactions of the substituent groups. stackexchange.com

Equatorial vs. Axial Substitution: An equatorial substituent leads to a more stable compound (a more negative ΔHf°) compared to its axial counterpart. For a methyl group, this energy difference is approximately 1.74 kcal/mol. masterorganicchemistry.com For the bulkier morpholin-4-yl group, this difference would be even more pronounced.

Cis vs. Trans Isomerism: In 1,2-disubstituted cyclohexanes, the trans isomer, which can exist in a diequatorial conformation, is generally more stable than the cis isomer, which must adopt an axial-equatorial arrangement. libretexts.org This stability difference is due to the energetic penalty of the axial substituent and any additional gauche interactions between the substituents.

The reaction pathway leading to the synthesis of this compound will likely produce a mixture of isomers. However, under thermodynamic equilibrium, the most stable isomer—the trans-diequatorial conformer—is expected to be the major product. The relative quantities of different isomers can be estimated from their calculated free energy differences (ΔG).

Table 2: Estimated Relative Energy of Isomers of a Disubstituted Cyclohexane (B81311)

IsomerSubstituent PositionsRelative Steric StrainPredicted Stability
trans(1e, 2e)LowMost Stable
cis(1e, 2a) or (1a, 2e)ModerateLess Stable
trans(1a, 2a)HighLeast Stable

Note: 'e' denotes an equatorial position and 'a' denotes an axial position. Stability is predicted based on general principles of conformational analysis. libretexts.orglibretexts.org

Molecular Docking Studies of Related Cyclohexylamine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. researchgate.net

While specific docking studies on this compound are not widely reported, research on related cyclohexylamine and morpholine-containing derivatives provides valuable insights. Such compounds have been investigated as inhibitors for various biological targets, including enzymes like cyclooxygenase (COX) and protein kinases. nih.govnih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, would be modeled and its low-energy conformations generated. Docking software then places the ligand into the active site of the protein, calculating a binding score that estimates the binding affinity. rsc.org

Key interactions that stabilize the ligand-protein complex often include:

Hydrogen Bonds: The amine and morpholine nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The cyclohexyl ring provides a nonpolar surface that can interact favorably with hydrophobic pockets in the receptor.

Electrostatic Interactions: The protonated amine group can form salt bridges with negatively charged amino acid residues like aspartate or glutamate.

For example, studies on various carboxamide derivatives have used molecular docking to elucidate binding patterns within COX-1 and COX-2 enzymes, revealing how different substituents influence binding affinity and selectivity. nih.govnih.gov Similarly, docking studies of pyrimidohexahydroquinoline derivatives, which contain a cyclohexylamine scaffold, have shown binding energies ranging from -8.90 to -8.97 kcal/mol against the Mcl-1 enzyme, indicating strong binding potential. rsc.org These examples suggest that this compound could also exhibit significant binding affinity to various biological targets.

Research Applications and Chemical Utility of 2 Morpholin 4 Yl Cyclohexyl Methanamine

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

The primary amine and the tertiary morpholine (B109124) nitrogen in [2-(Morpholin-4-yl)cyclohexyl]methanamine offer orthogonal reactivity, positioning it as a valuable building block for the construction of more complex molecules. The primary amine serves as a nucleophile, readily participating in reactions such as acylation, alkylation, and the formation of ureas and sulfonamides. This reactivity allows for its straightforward incorporation into larger molecular frameworks.

In the field of medicinal chemistry, derivatives of morpholinocyclohexylamine are utilized as key intermediates in the synthesis of biologically active compounds. For instance, the core structure is found in complex molecules designed as potential therapeutics. Research has shown the synthesis of isoflavone (B191592) derivatives with potential anti-HCV activity, where the (1-morpholinocyclohexyl)methylamine moiety is appended to a chromen-4-one core via a hydroxypropoxy linker. nih.gov This demonstrates the compound's utility in creating molecules for biological screening.

Similarly, isomers such as (1r,4r)-4-morpholinocyclohexan-1-amine are crucial building blocks for potent kinase inhibitors. They have been incorporated into imidazo[1,2-b]pyridazine (B131497) scaffolds to develop selective inhibitors of Inositol-Requiring Enzyme 1α (IRE1α), a key component in the unfolded protein response. acs.orgnih.gov Furthermore, the synthesis of chiral imidazole-2-thiones has been achieved using 2-morpholinocyclohexyl amine derivatives, highlighting the scaffold's utility in constructing stereochemically defined molecules. mdpi.com The prevalence of the morpholinocyclohexyl group in numerous patented chemical entities further underscores its importance as a foundational element in the synthesis of novel compounds. google.comgoogle.comgoogle.com

The synthesis of these complex molecules often involves standard amide bond formation or nucleophilic substitution reactions where the amine group of the morpholinocyclohexylmethanamine derivative acts as the key nucleophile.

Table 1: Examples of Complex Molecules Synthesized Using Morpholinocyclohexylamine Scaffolds

Compound Name Therapeutic Target/Application Source
3-(3,4-Dimethoxyphenyl)-7-{2-hydroxy-3-{[(1-morpholinocyclohexyl)methyl]amino}propoxy}-4H-chromen-4-one Anti-HCV Agents nih.gov
6-Chloro-3-(1H-indazol-5-yl)-N-(trans-4-morpholinocyclohexyl)imidazo[1,2-b]pyridazin-8-amine IRE1α Kinase Inhibitor acs.orgnih.gov
(R,R)-3-Benzyloxy-1-(2-morpholinocyclohexyl)-4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione Chiral NHC Precursor mdpi.com

Integration into Novel Material Architectures

While direct reports on the integration of this compound into polymeric or extended material architectures are not prevalent in the literature, its molecular structure suggests significant potential. The presence of a primary amine allows it to act as a monomer or a functionalizing agent. It could be incorporated into polymers like polyamides or polyimides through condensation polymerization or grafted onto existing polymer backbones or inorganic surfaces to introduce the specific properties of the morpholinocyclohexyl group. Such functionalization could be used to tailor the surface properties of materials, potentially influencing adhesion, wettability, or biocompatibility.

Application in Adsorption Technologies (e.g., Amine-Functionalized Materials for CO2 Capture)

The challenge of capturing carbon dioxide from industrial flue gases and the atmosphere has driven research into amine-functionalized adsorbent materials. rsc.org Amines can chemically react with CO2, making them highly effective for its capture. The structure of this compound, containing both a primary and a tertiary amine, makes it a candidate for such applications.

Although this specific compound has not been explicitly studied for CO2 capture, related research provides a strong basis for its potential utility. Studies have demonstrated that grafting morpholine onto zeolite frameworks, such as NaY zeolite, can significantly enhance CO2 adsorption capacity. ijcce.ac.ir The nitrogen atoms in the morpholine ring act as active sites for CO2 interaction. Given that this compound possesses both this effective moiety and an additional primary amine group, materials functionalized with this compound could theoretically exhibit robust CO2 capture performance. The compound could be impregnated into porous supports like silica (B1680970) or alumina (B75360) or chemically grafted onto their surfaces to create solid sorbents.

Table 2: CO2 Capture Performance of Related Amine-Functionalized Materials

Adsorbent Material Amine Used for Functionalization Key Finding Source
NaY Zeolite Morpholine Chemical grafting of morpholine led to a remarkable rise in CO2 adsorption capacity. ijcce.ac.ir

Development of Ligands and Complexation Chemistry

The nitrogen atoms in this compound can act as electron-pair donors, making the molecule a potential ligand for coordination with metal ions. The 1,2-disubstitution pattern on the cyclohexane (B81311) ring can create a chelating ligand, where both the primary amine and the morpholine nitrogen could potentially coordinate to a single metal center, forming a stable five-membered ring.

Derivatives of diaminocyclohexane are well-known as privileged chiral ligands in asymmetric catalysis. mdpi.com By extension, the chiral nature of this compound (as cis and trans isomers, which are themselves chiral) suggests its potential use in the development of new catalysts for stereoselective synthesis. Furthermore, research into rhodium-catalyzed hydroamination reactions has utilized similar morpholinocyclohexyl-containing amines as directing groups, where the amine coordinates to the metal center to guide the reaction's regioselectivity. illinois.edu This demonstrates the capacity of this type of scaffold to participate in complex formation and influence the outcome of transition-metal-catalyzed transformations.

Exploration as Scaffolds in Lead-Oriented Synthesis and Chemical Space

Lead-oriented synthesis focuses on creating smaller, less complex molecules that serve as ideal starting points for drug discovery programs. mappingignorance.org These "lead-like" molecules possess favorable physicochemical properties that allow for subsequent optimization into drug candidates. The this compound scaffold fits well within this concept. Its three-dimensional structure, conferred by the cyclohexane ring, is a desirable feature in modern drug design, moving away from flat, aromatic structures.

The utility of the morpholinocyclohexyl scaffold is evident in numerous medicinal chemistry programs. It has been incorporated into molecules targeting a diverse range of biological targets. For example, a derivative was part of the structure of VX-322, a dual FLT3/c-KIT inhibitor evaluated as a preclinical candidate. acs.org Its isomers have been used to build highly selective inhibitors of the IRE1α kinase-endoribonuclease, which are being explored for their therapeutic potential in various human diseases. acs.orgnih.gov The scaffold's ability to present functional groups in specific spatial orientations allows medicinal chemists to explore chemical space effectively and optimize interactions with biological targets. Its repeated appearance in patents for novel therapeutic agents confirms its value as a privileged scaffold in the design of new drugs. google.comgoogle.comgoogle.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3-(3,4-Dimethoxyphenyl)-7-{2-hydroxy-3-{[(1-morpholinocyclohexyl)methyl]amino}propoxy}-4H-chromen-4-one
(1r,4r)-4-morpholinocyclohexan-1-amine
6-Chloro-3-(1H-indazol-5-yl)-N-(trans-4-morpholinocyclohexyl)imidazo[1,2-b]pyridazin-8-amine
Inositol-Requiring Enzyme 1α (IRE1α)
(R,R)-3-Benzyloxy-1-(2-morpholinocyclohexyl)-4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione
N2-(3-methylisothiazol-5-yl)-N4-((1r,4r)-4-morpholinocyclohexyl)pyrido[3,2-d]pyrimidine-2,4-diamine
N3-(4-(trans-4-morpholinocyclohexyl)phenyl)-1-(pyridin-2-yl)-1H-1,2,4-triazole-3,5-diamine (VX-322)
(3-morpholinocyclohexyl)(phenyl)methanamine
Carbon Dioxide (CO2)
N-formylmorpholine
Morpholine
Silica
Alumina
Polyamides
Polyimides
Acyl Halides
Isocyanates
Sulfonyl Chlorides

Q & A

What are the established synthetic routes for [2-(Morpholin-4-yl)cyclohexyl]methanamine, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves functionalization of a cyclohexane scaffold with morpholine and methanamine groups. A common approach is reductive amination between 2-morpholinocyclohexanone and methanamine, using catalysts like sodium cyanoborohydride in methanol under mild acidic conditions (pH 5–6) . Yield optimization requires precise control of temperature (20–25°C) and stoichiometric ratios (1:1.2 ketone:amine). Impurities such as unreacted ketone or over-alkylated byproducts can be minimized via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Advanced Research Question
Alternative routes include ring-opening of epoxides with morpholine derivatives followed by amine coupling. For example, epichlorohydrin-morpholine adducts can react with cyclohexylmethanamine precursors under basic conditions (K₂CO₃, DMF, 80°C). This method, however, risks racemization in chiral centers, necessitating chiral HPLC analysis (Chiralpak AD-H column) to confirm enantiopurity .

How can the stereochemistry and crystal structure of this compound be resolved experimentally?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization via slow evaporation (solvent: ethanol/water 7:3) yields suitable crystals. SHELXL refinement (with twin modeling if required) resolves cyclohexane chair conformations and morpholine ring orientation . Key metrics: R-factor < 0.05, CCDC deposition recommended for reproducibility.

Advanced Research Question
For dynamic stereochemical analysis, variable-temperature NMR (VT-NMR, 298–343 K in DMSO-d₆) identifies conformational flipping. Coupling constants (J = 10–12 Hz for axial-equatorial protons) and NOESY correlations map spatial relationships. Synchrotron radiation (λ = 0.7 Å) enhances weak diffraction signals in low-quality crystals .

What analytical methods are most effective for quantifying this compound in biological matrices?

Advanced Research Question
LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase (0.1% formic acid in H₂O/MeCN) achieves detection limits of 0.1 ng/mL. Electrospray ionization (ESI+) in MRM mode monitors m/z 199.2 → 100.1 (quantifier) and 199.2 → 84.1 (qualifier). Sample preparation: protein precipitation with acetonitrile (1:3 v/v) followed by SPE (Oasis HLB cartridges) .

How does the morpholine moiety influence the compound’s stability under varying pH and temperature conditions?

Basic Research Question
Accelerated stability studies (40°C/75% RH, 1–4 weeks) show degradation via morpholine ring oxidation (major pathway) and cyclohexane ring chair inversion (minor). HPLC-UV (λ = 254 nm) quantifies degradation products. Buffered solutions (pH 4–6) enhance stability; avoid alkaline conditions (pH > 8) due to amine deprotonation and oxidative side reactions .

Advanced Research Question
DFT calculations (B3LYP/6-31G*) predict bond dissociation energies (BDE) for N–C bonds in morpholine (BDE = 65–70 kcal/mol), identifying vulnerable sites. Forced degradation with H₂O₂ (3% w/v, 50°C) generates N-oxide derivatives, characterized by high-resolution MS (Δm/z < 2 ppm) and ¹H-NMR δ 3.5–4.0 ppm (oxidized morpholine protons) .

What computational strategies are used to model the compound’s interactions with biological targets (e.g., receptors, enzymes)?

Advanced Research Question
Molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., GPCRs) prioritizes binding poses. Key interactions: morpholine oxygen H-bonds with Asp113 (ΔG = −8.2 kcal/mol) and cyclohexane hydrophobic packing with Phe330. MD simulations (NAMD, 100 ns) assess stability (RMSD < 2 Å after 50 ns). QSAR models (r² = 0.89) link logP (2.1) and polar surface area (45 Ų) to blood-brain barrier permeability .

How should researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question
Contradictions in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase assays) often stem from assay conditions. Validate via:

  • Buffer consistency : Use 25 mM HEPES (pH 7.4) with 10 mM MgCl₂.
  • Control normalization : Include staurosporine (positive control) and DMSO vehicle.
  • Orthogonal assays : Compare fluorescence polarization (FP) and TR-FRET readouts .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question
Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Spills require neutralization with 5% citric acid (for amine residues) and adsorption with vermiculite. Storage: airtight amber vials at −20°C under nitrogen to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.